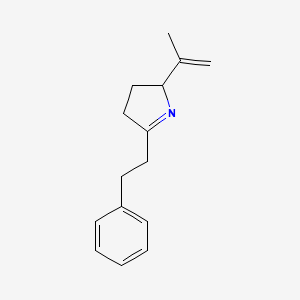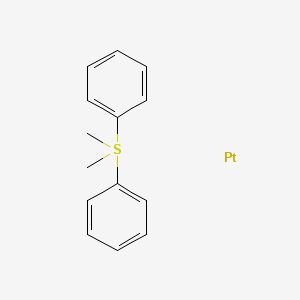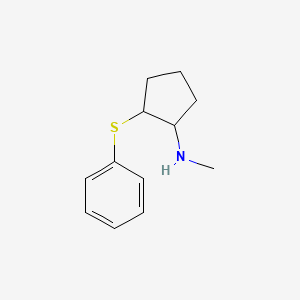
Cyclopentanamine, N-methyl-2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanamine, N-methyl-2-(phenylthio)- is a chemical compound with the molecular formula C12H17NS This compound is characterized by a cyclopentane ring bonded to an amine group, with a phenylthio substituent and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, N-methyl-2-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate can then be reacted with phenylthiol in the presence of a suitable catalyst to yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, N-methyl-2-(phenylthio)- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process would likely include steps such as the purification of intermediates and the optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanamine, N-methyl-2-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Cyclopentanamine, N-methyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopentanamine, N-methyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can engage in hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanamine: Lacks the phenylthio and methyl groups, making it less hydrophobic and potentially less active in certain biological contexts.
N-methylcyclopentanamine: Similar structure but without the phenylthio group, affecting its reactivity and interaction with molecular targets.
Phenylthio-substituted amines: Compounds with similar phenylthio groups but different amine structures, which can influence their chemical and biological properties.
Uniqueness
Cyclopentanamine, N-methyl-2-(phenylthio)- is unique due to the combination of its cyclopentane ring, N-methyl group, and phenylthio substituent. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
648419-45-8 |
|---|---|
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-methyl-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C12H17NS/c1-13-11-8-5-9-12(11)14-10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 |
Clé InChI |
JEYOBCLRIKQPHO-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
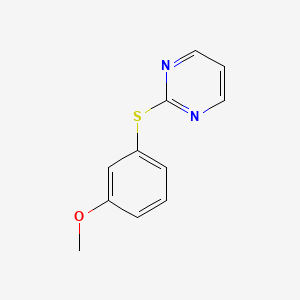
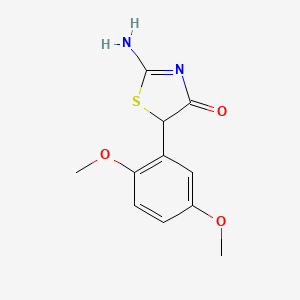

![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
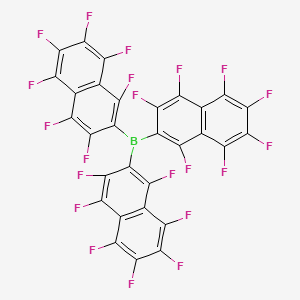

![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
